![molecular formula C10H9N3O2S B2859202 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol CAS No. 959575-58-7](/img/structure/B2859202.png)

4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

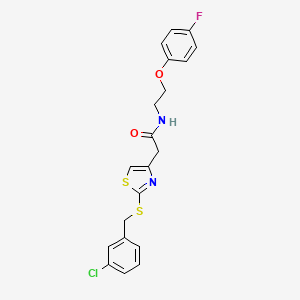

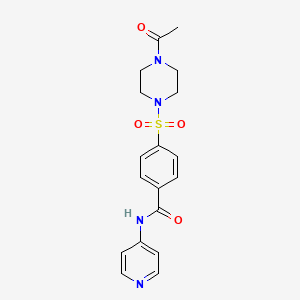

The compound “4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thione” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a 2,3-dihydro-1,4-benzodioxin ring. The suffix ‘thione’ suggests the presence of a sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction. The 2,3-dihydro-1,4-benzodioxin ring could be formed through a separate reaction and then attached to the triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and heteroatoms. The 1,2,4-triazole ring contains two nitrogen atoms and the 2,3-dihydro-1,4-benzodioxin ring contains two oxygen atoms .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen and sulfur atoms, as well as the aromaticity of the benzodioxin ring. The triazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heteroatoms and aromatic rings would likely result in a relatively high molecular weight . The compound could have potential hydrogen bond donors and acceptors which might influence its solubility .

Wissenschaftliche Forschungsanwendungen

Cytotoxicity and Immunological Effects

Research has demonstrated the synthesis of novel derivatives of 1,2,4-triazole-thiones, showing significant cytotoxicity in vitro against thymocytes and a general stimulation effect on B-cells' response, highlighting their potential in immunological studies and cancer therapy (Mavrova et al., 2009).

Crystal Structure and Material Properties

Another study focused on the synthesis and crystal structure of a related compound, revealing its crystallization in the triclinic system and identifying weak hydrogen bonds and C–H⋯π supramolecular interactions. This research contributes to the understanding of material properties and could guide the design of new materials with specific characteristics (Xu et al., 2006).

Luminescent and Nonlinear Optical Properties

A combined experimental and DFT study of a 1,2,4-triazole-3-thione derivative showcased its photophysical properties through vibration, absorption, and photoluminescence spectroscopy. The compound exhibited nonlinear optical properties, suggesting applications in optical materials and technologies (Nadeem et al., 2017).

Anticancer and Antimetastatic Potential

Derivatives of 1,2,4-triazol-3-ylthioacetohydrazide have been synthesized and tested for their cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancers. Certain compounds were identified as highly active, suggesting their potential as anticancer and antimetastatic agents (Šermukšnytė et al., 2022).

Anticonvulsant Activity and GABAergic System Effects

Research into 4-alkyl-1,2,4-triazole-3-thiones revealed their anticonvulsant properties and potential interactions with the GABAergic system, offering insights into the development of new treatments for epilepsy and related disorders (Plech et al., 2014).

Antibacterial Activity

The antibacterial activity of novel triazolyl thiourea derivatives was investigated, showing efficacy against a range of bacterial strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Kazeminejad et al., 2019).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 3,4-methylenedioxyamphetamine (mda), are known to interact with neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine .

Mode of Action

Based on its structural similarity to mda, it may act as a serotonin–norepinephrine–dopamine releasing agent (sndra) . This means it could potentially increase the release of these neurotransmitters, leading to changes in mood, cognition, and perception.

Biochemical Pathways

Compounds with similar structures, such as mda, are known to affect the serotonin, dopamine, and norepinephrine pathways . These pathways play crucial roles in regulating mood, sleep, pain, emotion, appetite, and other behaviors.

Pharmacokinetics

Similar compounds like mda are known to undergo extensive first-pass metabolism by the enzyme monoamine oxidase .

Result of Action

Based on its structural similarity to mda, it may lead to increased release of serotonin, dopamine, and norepinephrine in the brain, potentially resulting in altered mood, cognition, and perception .

Eigenschaften

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c16-10-12-11-6-13(10)7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5-6H,3-4H2,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGSWMRNIXQQGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C=NNC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Ethoxyethyl)-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2859120.png)

![2-{[(1R,2R)-2-hydroxycyclobutyl]amino}pyridine-4-carbonitrile](/img/structure/B2859121.png)

![2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2859124.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2859128.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2859129.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2859133.png)

![(2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide](/img/structure/B2859135.png)

![N-Ethyl-N-(2-oxo-2-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylethyl)prop-2-enamide](/img/structure/B2859140.png)